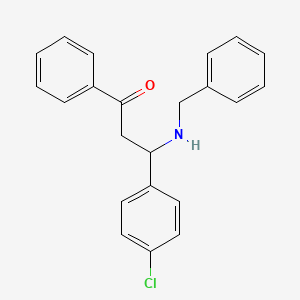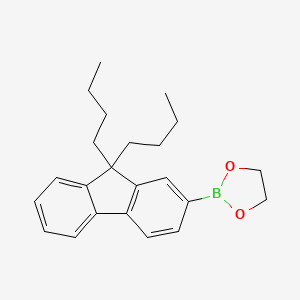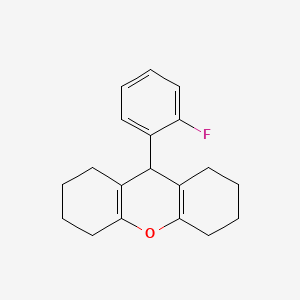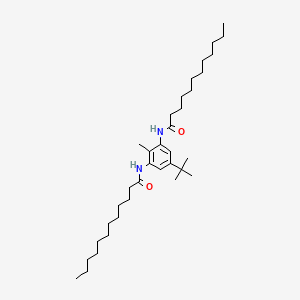
N,N'-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is an organic compound characterized by its unique structure, which includes a phenylene core substituted with tert-butyl and methyl groups, and two didodecanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide typically involves the reaction of 5-tert-butyl-2-methyl-1,3-phenylenediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent quality and yield, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)diacetamide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dibutyramide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dihexanamide
Uniqueness
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is unique due to its longer alkyl chains, which impart distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. These properties make it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and polymer stabilization.
Properties
CAS No. |
142315-44-4 |
|---|---|
Molecular Formula |
C35H62N2O2 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
N-[5-tert-butyl-3-(dodecanoylamino)-2-methylphenyl]dodecanamide |
InChI |
InChI=1S/C35H62N2O2/c1-7-9-11-13-15-17-19-21-23-25-33(38)36-31-27-30(35(4,5)6)28-32(29(31)3)37-34(39)26-24-22-20-18-16-14-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,36,38)(H,37,39) |
InChI Key |
JZBCYVAKVSMKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1C)NC(=O)CCCCCCCCCCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

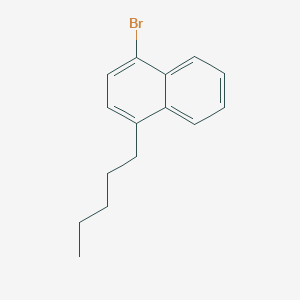
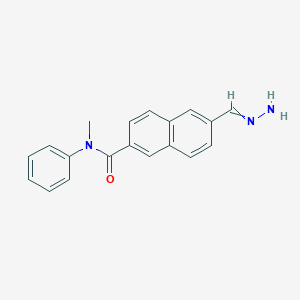
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
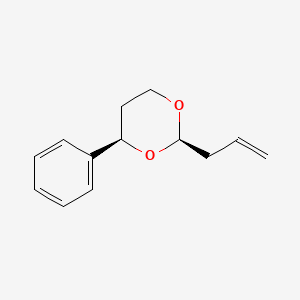


![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
